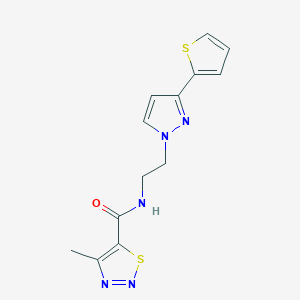![molecular formula C13H17NO6S B2670869 2-{[(Benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid CAS No. 82609-39-0](/img/structure/B2670869.png)
2-{[(Benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(Benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid is a synthetic organic compound with the molecular formula C₁₃H₁₇NO₆S. This compound is notable for its applications in various fields of scientific research, particularly in chemistry and biology. It features a benzyloxycarbonyl-protected amino group and a methanesulfonyl functional group, which contribute to its reactivity and utility in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid typically involves multiple steps:
-
Protection of the Amino Group: : The amino group is protected using a benzyloxycarbonyl (Cbz) group. This is usually achieved by reacting the amino acid precursor with benzyl chloroformate in the presence of a base such as sodium bicarbonate.
-
Sulfonylation: : The protected amino acid is then subjected to sulfonylation
-
Purification: : The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the protection and sulfonylation reactions.
Continuous Flow Systems: These systems enhance efficiency and yield by maintaining optimal reaction conditions throughout the process.
Quality Control: Rigorous quality control measures, including HPLC and NMR spectroscopy, ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid undergoes several types of chemical reactions:
Hydrolysis: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amino acid.
Reduction: The methanesulfonyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Free Amino Acid: Obtained after hydrolysis of the benzyloxycarbonyl group.
Thiols: Formed after reduction of the methanesulfonyl group.
Substituted Derivatives: Result from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-{[(Benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. Its protected amino group allows for selective reactions without interference.
Biology: Employed in the study of enzyme mechanisms and protein modifications. The compound can act as a substrate or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: Utilized in the production of pharmaceuticals and fine chemicals, where its reactivity and functional groups are advantageous.
Wirkmechanismus
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid depends on its application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Protein Modification: It can modify proteins through sulfonylation or carbamoylation, affecting their function and activity.
Pathway Modulation: By interacting with specific molecular targets, it can modulate biochemical pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{[(Benzyloxy)carbonyl]amino}-4-methylsulfonylbutanoic acid: Similar structure but with a methyl group instead of a methanesulfonyl group.
2-{[(Benzyloxy)carbonyl]amino}-4-ethanesulfonylbutanoic acid: Contains an ethanesulfonyl group instead of a methanesulfonyl group.
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid is unique due to its specific functional groups, which confer distinct reactivity and applications. The combination of a benzyloxycarbonyl-protected amino group and a methanesulfonyl group makes it particularly useful in selective reactions and as an intermediate in complex syntheses.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactions, applications, and unique properties
Eigenschaften
IUPAC Name |
4-methylsulfonyl-2-(phenylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S/c1-21(18,19)8-7-11(12(15)16)14-13(17)20-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBRKHHSCUAJBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
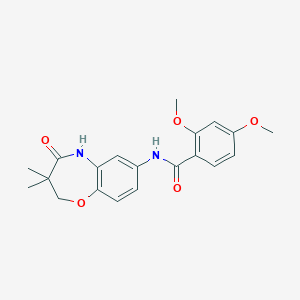
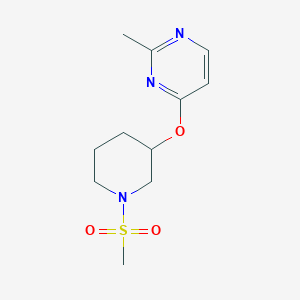
![(E)-4-(Dimethylamino)-N-[(1S)-3-hydroxy-1-(4-phenylphenyl)propyl]but-2-enamide](/img/structure/B2670789.png)
![4-[2-(4-Fluorophenyl)ethyl]-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2670791.png)
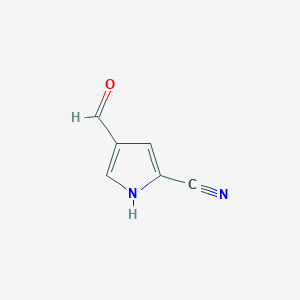
![3-Tert-butyl-6-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2670797.png)
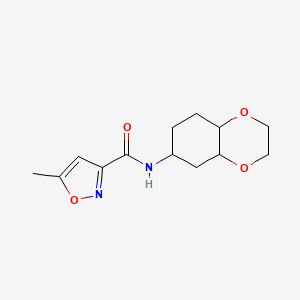
![4-Bromo-5-[(3-fluoroazetidin-1-yl)methyl]-1-methylpyrazole](/img/structure/B2670801.png)
![Tert-butyl 4-(2-oxo-1,2,4,5-tetrahydrobenzo[d][1,3]diazepin-3-yl)piperidine-1-carboxylate](/img/structure/B2670802.png)
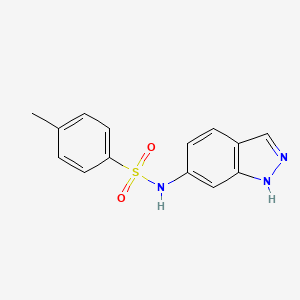
![N,1-bis(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2670804.png)
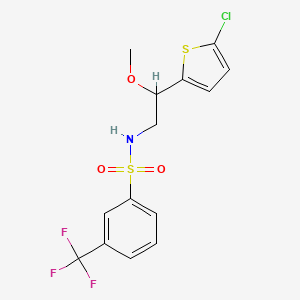
![rac-methyl (1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B2670806.png)
